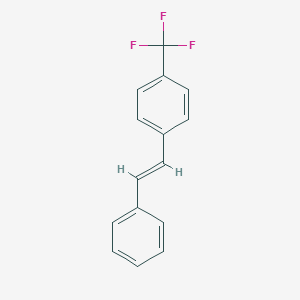
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).
Biochemische Und Physiologische Effekte
PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.
Synthesemethoden
PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.
Eigenschaften
CAS-Nummer |
1149-56-0 |
|---|---|
Produktname |
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene |
Molekularformel |
C15H11F3 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
InChI-Schlüssel |
PTMWTBRUBHYQBO-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
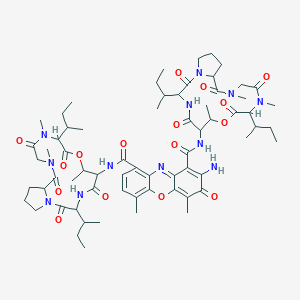
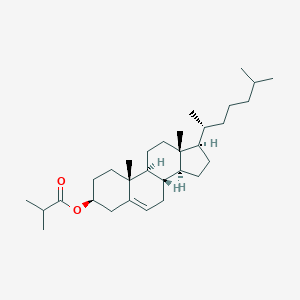

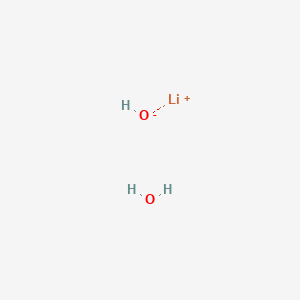
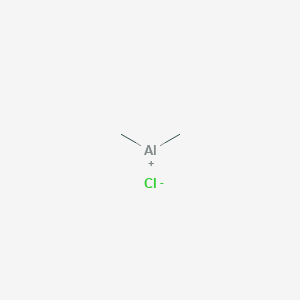
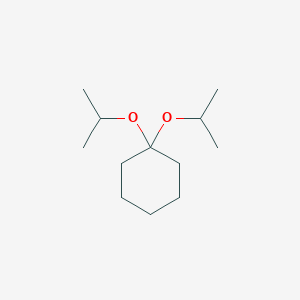
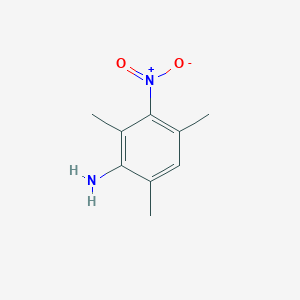
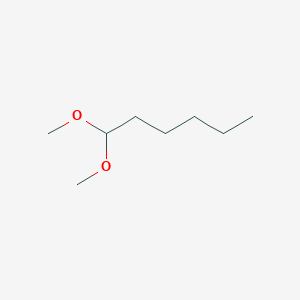
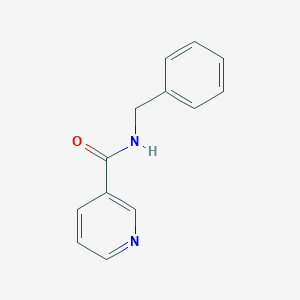
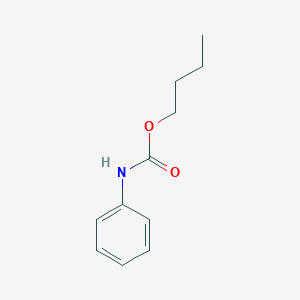
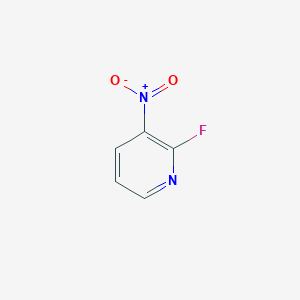
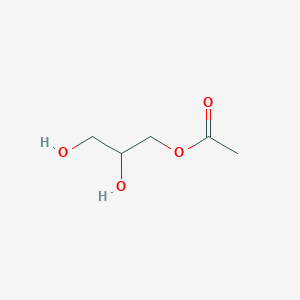
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)